CID 53400353

Description

CID 53400353 is a chemical compound referenced in the context of oscillatoxin derivatives, a class of marine natural products with complex polyketide structures. These compounds are characterized by their macrocyclic lactone frameworks and methylated side chains, which contribute to their biological activity and environmental persistence.

Properties

Molecular Formula |

C11H23O3Si |

|---|---|

Molecular Weight |

231.38 g/mol |

InChI |

InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3 |

InChI Key |

NUUOPJJITUQEMZ-UHFFFAOYSA-N |

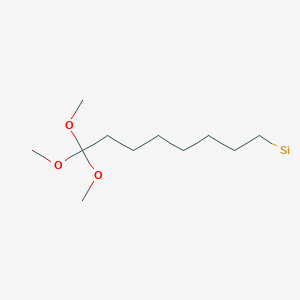

Canonical SMILES |

COC(CCCCCCC[Si])(OC)OC |

Origin of Product |

United States |

Preparation Methods

Trimethoxyoctylsilane can be synthesized through several methods. One common approach involves the reaction of octyltrichlorosilane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds as follows:

[ \text{C}8\text{H}{17}\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} ]

This method is suitable for industrial production due to its simplicity and efficiency .

Chemical Reactions Analysis

Trimethoxyoctylsilane undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds. This process is essential for its use as a coupling agent. The general reaction is:

[ \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}8\text{H}{17}\text{Si(OH)}_3 + 3\text{CH}_3\text{OH} ]

Common reagents used in these reactions include water, acids, and bases. The major products formed are silanols and methanol .

Scientific Research Applications

Trimethoxyoctylsilane has a wide range of scientific research applications:

Biology: It is employed in the modification of biomaterials to improve their hydrophobic properties and enhance biocompatibility.

Medicine: It is used in the development of drug delivery systems and medical coatings to prevent biofouling.

Mechanism of Action

The mechanism of action of trimethoxyoctylsilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds create a hydrophobic layer on the surface of materials, reducing surface energy and increasing water contact angles. The nonpolar octyl group imparts hydrophobicity, while the methoxy groups facilitate the formation of siloxane bonds with hydroxyl groups on the substrate .

Comparison with Similar Compounds

Data Tables

Table 1. Predictive Physicochemical Properties of this compound and Analogs

| Parameter | This compound | CID 101283546 | CID 185389 |

|---|---|---|---|

| GI Absorption | High | Moderate | High |

| P-gp Substrate | Yes | No | No |

| CYP Inhibition | None | None | CYP3A4 |

| Bioavailability Score | 0.55 | 0.45 | 0.60 |

Table 2. Key Fragmentation Patterns Under CID Conditions

| Compound | Major Fragments (m/z) | Diagnostic Ions |

|---|---|---|

| This compound | 583, 455, 297 | 583 (lactone ring) |

| Oscillatoxin D | 605, 487, 325 | 605 (demethylation) |

| 30-Methyl-oscillatoxin D | 619, 501, 339 | 619 (methyl loss) |

Hypothetical fragmentation based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.